
3,3-Dimethyl-1,3-tellurasiletane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1,3-tellurasiletane is an organotellurium compound characterized by the presence of tellurium and silicon atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-tellurasiletane typically involves the reaction of tellurium-containing precursors with silicon-based reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and acetylene as starting materials, with a transition metal salt as a catalyst. The reaction is carried out in the presence of an acid, followed by distillation to obtain a high-purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness, ensuring minimal environmental impact and high product quality.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1,3-tellurasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert it back to its elemental form.
Substitution: It can participate in substitution reactions where tellurium or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
科学的研究の応用
3,3-Dimethyl-1,3-tellurasiletane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotellurium compounds.
Biology: Its unique properties make it a candidate for studying biological interactions involving tellurium.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions
作用機序
The mechanism by which 3,3-Dimethyl-1,3-tellurasiletane exerts its effects involves interactions at the molecular level. The tellurium atom can form bonds with various substrates, influencing the reactivity and stability of the compound. These interactions often involve changes in the electronic structure of the molecule, which can affect its chemical behavior .
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-1-butene
- 3,3-Dimethyl-1-butyne
- 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-1,3-tellurasiletane is unique due to the presence of both tellurium and silicon atoms. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry .
特性
CAS番号 |
918905-20-1 |
|---|---|
分子式 |
C4H10SiTe |
分子量 |
213.8 g/mol |
IUPAC名 |
3,3-dimethyl-1,3-tellurasiletane |
InChI |
InChI=1S/C4H10SiTe/c1-5(2)3-6-4-5/h3-4H2,1-2H3 |
InChIキー |
BPQWCGSUHJJKRF-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C[Te]C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


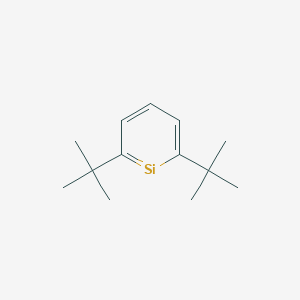
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
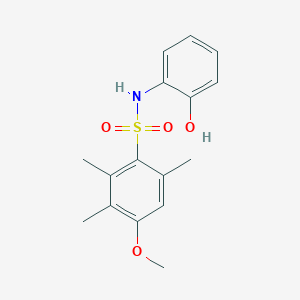
![6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12614220.png)
![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)
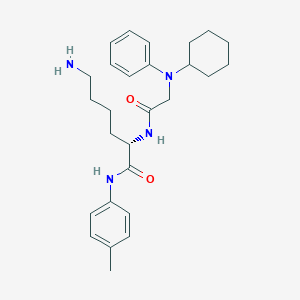
![4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B12614240.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine](/img/structure/B12614248.png)

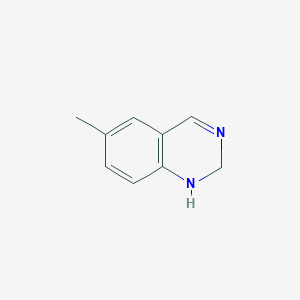
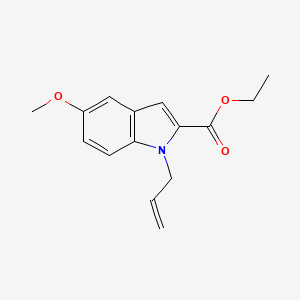
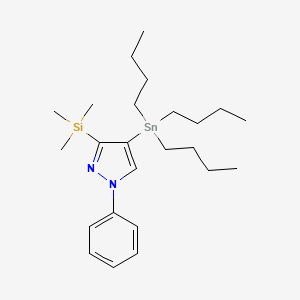
![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)
